molecular formula C28H26N4O B11220041 7-(4-ethoxyphenyl)-N-phenethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-N-phenethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11220041
M. Wt: 434.5 g/mol
InChI Key: OUICTWJDDDSLHH-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrrolo[2,3-d]pyrimidine core. Subsequent functionalization steps, including N-alkylation with 2-phenylethylamine, complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-(4-ethoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-d]pyrimidin-7-ones: Known for their antibacterial and cyclin-dependent kinase inhibitory activities.

    Thieno[2,3-d]pyrimidine-4-carboxylic acids: Exhibits antimicrobial and anticancer properties.

Uniqueness

7-(4-ethoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific biological activities. Its ability to inhibit multiple kinases and its potential for dual anticancer and antimicrobial activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C28H26N4O

Molecular Weight

434.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-5-phenyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H26N4O/c1-2-33-24-15-13-23(14-16-24)32-19-25(22-11-7-4-8-12-22)26-27(30-20-31-28(26)32)29-18-17-21-9-5-3-6-10-21/h3-16,19-20H,2,17-18H2,1H3,(H,29,30,31)

InChI Key

OUICTWJDDDSLHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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